molecular formula C20H18N4O3S2 B2622731 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 895101-83-4

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2622731
CAS No.: 895101-83-4
M. Wt: 426.51
InChI Key: YIJROYQOVKDZOL-UHFFFAOYSA-N
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Description

This compound is a benzothiazine-fused pyrimidine derivative featuring a sulfone group (5,5-dioxido) at the thiazine ring and a methyl substituent at position 4. The thioether linkage connects the heterocyclic core to an acetamide moiety, which is further substituted with an m-tolyl group. The synthesis of analogous compounds (e.g., ) typically involves condensation reactions between heterocyclic precursors and functionalized acetamide derivatives under reflux conditions with catalysts like sodium acetate .

Properties

IUPAC Name

2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S2/c1-13-6-5-7-14(10-13)22-18(25)12-28-20-21-11-17-19(23-20)15-8-3-4-9-16(15)24(2)29(17,26)27/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJROYQOVKDZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core through cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thio group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects, particularly if it exhibits bioactivity against specific targets.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may inhibit or activate their function. The pathways involved would depend on the specific biological context and the nature of the interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Key Properties / Activities Reference
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazin 6-methyl, 5,5-dioxido, thioacetamide-m-tolyl ~458 g/mol* Hypothesized kinase inhibition N/A
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-trimethylbenzylidene, 5-methylfuran 386 g/mol IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)
11b () Thiazolo[3,2-a]pyrimidine 4-cyanobenzylidene, 5-methylfuran 403 g/mol Higher polarity (CN group), mp 213–215°C
12 () Pyrimido[2,1-b]quinazoline 5-methylfuran, cyano 318 g/mol Antitumor potential (cell cycle disruption)
6d () Benzothiazole-thiadiazole Nitrobenzothiazole, phenylurea-thiadiazole ~498 g/mol VEGFR-2 inhibition (IC~50~ = 0.12 µM)
Derivatives 8a–d () Benzothiazole-acetamide Varied aryl/alkyl groups ~420–450 g/mol Enhanced solubility and kinase affinity

*Molecular weight estimated based on analogous structures in and .

Structural and Functional Insights

Core Heterocycle Variations: The target compound’s benzo[c]pyrimido[4,5-e][1,2]thiazin core is distinct from the thiazolo-pyrimidine (11a, 11b) or pyrimido-quinazoline (12) systems in . The sulfone group in the target compound may enhance metabolic stability compared to non-sulfonated analogs . Compounds like 6d () utilize a benzothiazole-thiadiazole scaffold, which confers strong VEGFR-2 inhibition due to hydrogen bonding with key residues (e.g., Asp1046, Glu885) .

The 5-methylfuran moiety in derivatives (11a, 11b, 12) contributes to π-π stacking interactions in biological targets, a feature absent in the target compound .

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods in , where chloroacetic acid and aromatic aldehydes are condensed with heterocyclic precursors under acidic conditions .
  • In contrast, employs coupling reactions between thiols and chlorides (e.g., compound 2) in acetone with K~2~CO~3~, suggesting divergent strategies for introducing thioether linkages .

Biological Activity

The compound 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic molecule that belongs to a class of heterocyclic compounds. Its complex structure includes elements of both thiazine and pyrimidine, making it an interesting candidate for pharmacological research. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20N4O3S2C_{21}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of approximately 440.54 g/mol. The structure features multiple functional groups that may interact with various biological targets.

PropertyValue
Molecular FormulaC21H20N4O3S2
Molecular Weight440.54 g/mol
Structural FeaturesHeterocyclic ring system with thiazine and pyrimidine components

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Precursors : Utilizing simpler organic compounds as starting materials.
  • Reaction Conditions : Controlled temperature and pressure are crucial, often requiring catalysts to enhance reaction efficiency.
  • Purification Techniques : Methods such as recrystallization or chromatography are employed to achieve high purity levels.

Antimicrobial Properties

Recent studies have indicated that derivatives of similar thiazine-based compounds exhibit significant antimicrobial activity. For example, compounds containing the thiazine structure have shown effectiveness against various bacteria including Escherichia coli and Staphylococcus aureus at concentrations as low as 1.6 mg/mL .

Anticancer Potential

There is emerging evidence suggesting that compounds similar to 2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide may possess anticancer properties. Research indicates that these compounds can inhibit cellular pathways involved in cancer progression .

Neuropharmacological Effects

Studies have shown that related compounds can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurological disorders such as Alzheimer's disease . This mechanism suggests potential cognitive-enhancing effects.

Case Studies

  • Antibacterial Activity : A study on a series of thiazole derivatives demonstrated significant antibacterial effects against Bacillus subtilis and Proteus vulgaris, with the most potent compound exhibiting an MIC (Minimum Inhibitory Concentration) of 0.052 mg/mL .
  • Neuroprotective Effects : In vivo studies have highlighted the potential of related compounds in improving cognitive function in models of Alzheimer’s disease by inhibiting the enzyme acetylcholinesterase .

The biological activity of this compound likely involves interactions with specific enzymes or receptors in metabolic pathways:

  • Enzyme Inhibition : Compounds may inhibit key enzymes such as acetylcholinesterase or kinases involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain potential neuropharmacological benefits.

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